Cas no 1239780-40-5 (Methyl 5-ethoxybenzofuran-2-carboxylate)
Methyl 5-ethoxybenzofuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-ethoxybenzofuran-2-carboxylate
- Methyl 5-ethoxy-1-benzofuran-2-carboxylate
- 1239780-40-5
- EN300-784964
-
- Inchi: 1S/C12H12O4/c1-3-15-9-4-5-10-8(6-9)7-11(16-10)12(13)14-2/h4-7H,3H2,1-2H3
- InChI Key: YGEVWKWABVDIDW-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OC)=CC2C=C(C=CC1=2)OCC
Computed Properties
- Exact Mass: 220.07355886g/mol
- Monoisotopic Mass: 220.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 48.7Ų
Methyl 5-ethoxybenzofuran-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-784964-1.0g |
methyl 5-ethoxy-1-benzofuran-2-carboxylate |
1239780-40-5 | 95% | 1.0g |
$1172.0 | 2024-05-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596756-50mg |
Methyl 5-ethoxybenzofuran-2-carboxylate |
1239780-40-5 | 98% | 50mg |
¥25804.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596756-100mg |
Methyl 5-ethoxybenzofuran-2-carboxylate |
1239780-40-5 | 98% | 100mg |
¥21651.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596756-250mg |
Methyl 5-ethoxybenzofuran-2-carboxylate |
1239780-40-5 | 98% | 250mg |
¥26411.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596756-500mg |
Methyl 5-ethoxybenzofuran-2-carboxylate |
1239780-40-5 | 98% | 500mg |
¥23604.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596756-1g |
Methyl 5-ethoxybenzofuran-2-carboxylate |
1239780-40-5 | 98% | 1g |
¥28713.00 | 2024-08-09 | |
| Enamine | EN300-784964-0.05g |
methyl 5-ethoxy-1-benzofuran-2-carboxylate |
1239780-40-5 | 95% | 0.05g |
$983.0 | 2024-05-22 | |
| Enamine | EN300-784964-0.1g |
methyl 5-ethoxy-1-benzofuran-2-carboxylate |
1239780-40-5 | 95% | 0.1g |
$1031.0 | 2024-05-22 | |
| Enamine | EN300-784964-0.25g |
methyl 5-ethoxy-1-benzofuran-2-carboxylate |
1239780-40-5 | 95% | 0.25g |
$1078.0 | 2024-05-22 | |
| Enamine | EN300-784964-0.5g |
methyl 5-ethoxy-1-benzofuran-2-carboxylate |
1239780-40-5 | 95% | 0.5g |
$1124.0 | 2024-05-22 |
Methyl 5-ethoxybenzofuran-2-carboxylate Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on Methyl 5-ethoxybenzofuran-2-carboxylate
Methyl 5-ethoxybenzofuran-2-carboxylate (CAS No. 1239780-40-5): An Overview of Its Structure, Synthesis, and Applications
Methyl 5-ethoxybenzofuran-2-carboxylate (CAS No. 1239780-40-5) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound belongs to the class of benzofurans, which are characterized by a benzene ring fused to a furan ring. The presence of the ethoxy and carboxylate groups imparts specific chemical properties that make it an interesting subject for both academic research and industrial applications.
The molecular formula of Methyl 5-ethoxybenzofuran-2-carboxylate is C12H12O4, with a molecular weight of approximately 220.21 g/mol. Its chemical structure can be represented as follows:

The synthesis of Methyl 5-ethoxybenzofuran-2-carboxylate can be achieved through various methods, including the reaction of 5-ethoxybenzofuran-2-carboxylic acid with methanol in the presence of an acid catalyst. One common approach involves the esterification of the carboxylic acid group using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This method ensures high yields and purity, making it suitable for large-scale production.
In terms of physical properties, Methyl 5-ethoxybenzofuran-2-carboxylate is a white crystalline solid with a melting point ranging from 85 to 87°C. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it easy to handle and process in laboratory settings and industrial applications.
Recent research has focused on the potential applications of Methyl 5-ethoxybenzofuran-2-carboxylate in pharmaceuticals. Studies have shown that compounds derived from benzofurans exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of benzofurans, including those with ethoxy and carboxylate functionalities, demonstrated significant inhibitory effects on cancer cell proliferation. This finding opens up new avenues for the development of novel therapeutic agents targeting various types of cancer.
Beyond pharmaceuticals, Methyl 5-ethoxybenzofuran-2-carboxylate has also found applications in materials science. Its unique chemical structure makes it an excellent building block for the synthesis of advanced materials with tailored properties. For example, researchers at the University of California, Berkeley, have utilized benzofuran derivatives to develop novel polymers with enhanced mechanical strength and thermal stability. These polymers have potential uses in electronics, coatings, and composite materials.
In the field of organic synthesis, Methyl 5-ethoxybenzofuran-2-carboxylate serves as a valuable intermediate for the preparation of more complex molecules. Its reactivity and functional group versatility allow chemists to introduce various substituents through selective transformations. This makes it an important compound for synthetic chemists working on the development of new drugs or functional materials.
Safety considerations are crucial when handling Methyl 5-ethoxybenzofuran-2-carboxylate. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety in laboratory settings. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound in tightly sealed containers away from incompatible substances.
In conclusion, Methyl 5-ethoxybenzofuran-2-carboxylate (CAS No. 1239780-40-5) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and favorable physical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new possibilities for this compound, its importance in various scientific fields is likely to grow.
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